Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride
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Overview
Description
Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2. It is a white to brown solid that is used in various chemical and biological research applications. The compound is known for its unique structure, which includes a bromine atom and a carboxylate group attached to an isoindoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride typically involves the bromination of isoindoline derivatives followed by esterification and hydrochloride salt formation. One common method includes the reaction of isoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by the esterification of the resulting brominated isoindoline with methanol and the subsequent formation of the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carboxylate group.
Oxidation Reactions: The isoindoline ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution: Products with different halogen atoms or other nucleophiles replacing the bromine.
Reduction: Products with modified functional groups, such as alcohols or amines.
Oxidation: Products with additional oxygen-containing functional groups, such as ketones or carboxylic acids.
Scientific Research Applications
Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Chloroisoindoline-1-carboxylate Hydrochloride
- Methyl 5-Fluoroisoindoline-1-carboxylate Hydrochloride
- Methyl 5-Iodoisoindoline-1-carboxylate Hydrochloride
Uniqueness
Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific research and industrial applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C10H11BrClNO2 |
---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9;/h2-4,9,12H,5H2,1H3;1H |
InChI Key |
PVWKNIKEHRQUBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(CN1)C=C(C=C2)Br.Cl |
Origin of Product |
United States |
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